molecular formula C18H19N3O3S B2973873 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide CAS No. 862489-67-6

3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide

Cat. No.: B2973873
CAS No.: 862489-67-6
M. Wt: 357.43
InChI Key: LFWQPEKCFAYNBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . The compound’s structure features a quinoxaline ring fused with a benzenesulfonamide group, making it a potential candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method is the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal, under acidic conditions to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using green chemistry principles to minimize waste and energy consumption. Catalysts and solvents that are environmentally benign are preferred to ensure sustainable production processes .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with modified functional groups, which can exhibit different biological activities .

Mechanism of Action

The mechanism of action of 3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to the active sites of enzymes, inhibiting their activity and leading to various biological effects. The sulfonamide group enhances the compound’s ability to interact with biological membranes, facilitating its entry into cells and subsequent action on intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide is unique due to its combined structural features, which confer a broad spectrum of biological activities. The presence of both the quinoxaline and benzenesulfonamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications .

Properties

IUPAC Name

3-methyl-N-(3-propoxyquinoxalin-2-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S/c1-3-11-24-18-17(19-15-9-4-5-10-16(15)20-18)21-25(22,23)14-8-6-7-13(2)12-14/h4-10,12H,3,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWQPEKCFAYNBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC2=CC=CC=C2N=C1NS(=O)(=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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